molecular formula C31H17N6Na3O9S4 B12740005 Trisodium 4,5-dihydro-4-((4-(6-methyl(2,6'-bibenzothiazol)-2'-yl)-2-sulphonatophenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate CAS No. 85631-91-0

Trisodium 4,5-dihydro-4-((4-(6-methyl(2,6'-bibenzothiazol)-2'-yl)-2-sulphonatophenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12740005
CAS No.: 85631-91-0
M. Wt: 814.7 g/mol
InChI Key: HRLVKRDNPLVQQM-UHFFFAOYSA-K
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Description

EINECS 288-041-2, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive material. It is a yellow, odorless, solid substance that is relatively stable under normal conditions but can be detonated by a strong impact or heat. This compound has been extensively used in military and industrial applications due to its explosive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene involves large-scale nitration processes in specialized facilities. The process is carefully controlled to manage the exothermic nature of the reactions and to ensure the safety of the operation. The final product is purified through crystallization and other separation techniques to obtain high-purity 2,4,6-trinitrotoluene.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Reduction: It can be reduced to form different amines.

    Oxidation: It can be oxidized to form various oxidation products.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid are used.

    Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed

    Reduction: Amines such as 2,4,6-triaminotoluene.

    Oxidation: Various oxidation products depending on the extent of oxidation.

    Substitution: Products with different functional groups replacing the nitro groups.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: Used as a standard explosive material for studying explosive reactions and kinetics.

    Biology: Studied for its toxicological effects on living organisms and its environmental impact.

    Medicine: Research on its potential use in targeted drug delivery systems due to its ability to release energy upon detonation.

    Industry: Used in mining, construction, and demolition for controlled explosions.

Mechanism of Action

The mechanism of action of 2,4,6-trinitrotoluene involves its ability to release a large amount of energy upon detonation. The molecular targets include the nitro groups, which undergo rapid decomposition to produce gases such as nitrogen, carbon dioxide, and water vapor. The rapid expansion of these gases results in an explosive force.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dinitrotoluene
  • 2,6-dinitrotoluene
  • 1,3,5-trinitrobenzene

Comparison

2,4,6-trinitrotoluene is unique due to its specific arrangement of nitro groups on the toluene ring, which provides it with a higher explosive power compared to dinitrotoluene compounds. It is also more stable than other trinitro compounds like 1,3,5-trinitrobenzene, making it safer to handle and store.

Properties

CAS No.

85631-91-0

Molecular Formula

C31H17N6Na3O9S4

Molecular Weight

814.7 g/mol

IUPAC Name

trisodium;4-[[4-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-2-sulfonatophenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C31H20N6O9S4.3Na/c1-15-2-9-20-23(12-15)47-28(32-20)16-3-10-21-24(13-16)48-29(33-21)17-4-11-22(25(14-17)50(44,45)46)34-35-26-27(31(39)40)36-37(30(26)38)18-5-7-19(8-6-18)49(41,42)43;;;/h2-14,26H,1H3,(H,39,40)(H,41,42,43)(H,44,45,46);;;/q;3*+1/p-3

InChI Key

HRLVKRDNPLVQQM-UHFFFAOYSA-K

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC(=C(C=C5)N=NC6C(=NN(C6=O)C7=CC=C(C=C7)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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